3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Fragment-based drug discovery Physicochemical profiling Rule-of-Three compliance

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7), also designated Fr13430 or MOL 62, is a heterocyclic sulfonamide comprising a benzoxazole core with N3-methyl and 2-oxo substituents and a primary sulfonamide group at the 6-position. The compound has a molecular formula of C₈H₈N₂O₄S, a molecular weight of 228.23 g·mol⁻¹, a calculated LogP of 1.56, and a topological polar surface area (PSA) of 103.68 Ų.

Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
CAS No. 62522-62-7
Cat. No. B1296710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
CAS62522-62-7
Molecular FormulaC8H8N2O4S
Molecular Weight228.23 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O
InChIInChI=1S/C8H8N2O4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13)
InChIKeyWVYDXZCZMWDPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7) — Compound Identity and Procurement-Relevant Classification


3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7), also designated Fr13430 or MOL 62, is a heterocyclic sulfonamide comprising a benzoxazole core with N3-methyl and 2-oxo substituents and a primary sulfonamide group at the 6-position . The compound has a molecular formula of C₈H₈N₂O₄S, a molecular weight of 228.23 g·mol⁻¹, a calculated LogP of 1.56, and a topological polar surface area (PSA) of 103.68 Ų . It is commercially available from multiple vendors at purities ≥95–98% and is supplied as a research-grade fragment and synthetic building block for medicinal chemistry applications .

Why In-Class Benzoxazole Sulfonamides Cannot Be Casually Substituted for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7) in Fragment-Based and Synthetic Workflows


Within the benzoxazole-6-sulfonamide chemotype, minor structural modifications produce quantifiably distinct physicochemical, crystallographic, and synthetic-utility profiles. The N3-methyl group present in CAS 62522-62-7 eliminates one hydrogen-bond donor (HBD = 1 versus 2 for the non-methylated analog CAS 22876-18-2), reduces PSA by 11.12 Ų, and lowers LogP by approximately 0.4 log units . These differences alter fragment-library compliance metrics, aqueous solubility, and downstream synthetic reactivity in amide coupling reactions . Furthermore, patent literature explicitly designates the 3-methyl-2-oxo-benzoxazole-6-sulfonamide scaffold—rather than the des-methyl or 5-sulfonamide congeners—as the required core for specific N-acyl sulfonamide FBPase inhibitors [1]. In fragment-based drug discovery, the same scaffold (Fr13430) and its des-methyl counterpart (Fr13229) bind to entirely distinct surface sites on HSP90α, confirming that even single-atom modifications redirect molecular recognition [2].

Quantitative Differentiation Evidence for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7) Versus Closest Structural Analogs


N3-Methylation Reduces Hydrogen-Bond Donor Count, PSA, and LogP Relative to the Non-Methylated Analog (CAS 22876-18-2)

Compared to its closest structural analog, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 22876-18-2), the N3-methyl group in CAS 62522-62-7 reduces the hydrogen-bond donor count from 2 to 1, decreases the topological polar surface area from 114.80 Ų to 103.68 Ų, and lowers the calculated LogP from 1.96 to 1.56 [1]. These differences are attributable to the replacement of the lactam N–H with an N–CH₃ group, which eliminates one H-bond donor while adding hydrophobic surface area. Both datasets were obtained from Chemsrc using a consistent computational methodology, enabling direct comparison [1].

Fragment-based drug discovery Physicochemical profiling Rule-of-Three compliance

Differential Crystallographic Binding Site on HSP90α N-Terminal Domain Versus Des-Methyl Analog Fr13229

In a crystallographic fragment screen of 800 fragments against the N-terminal domain of human HSP90α, CAS 62522-62-7 (designated Fr13430) was identified as one of 91 validated hits [1]. Fr13430 binds at Site 5 on the HSP90α surface, forming a direct hydrogen bond with Asn79 and a water-mediated hydrogen bond with His77 [2]. Critically, the non-methylated analog (Fr13229, CAS 22876-18-2) binds at a different location—Site 7—where it engages Ser169 through a hydrogen-bond interaction and Phe22/Gly168 via water-mediated contacts [2]. Both fragments were screened in the same crystallographic campaign, providing a direct within-study comparison of binding-site selectivity driven by N3-methylation [1][2].

HSP90 inhibition Fragment screening Cancer drug discovery

Patent-Specified Core Scaffold for N-Acyl Sulfonamide FBPase Inhibitors: 3-Methyl-2-oxo-benzoxazole-6-sulfonamide Versus Alternative Cores

Chinese patent CN107098846A, granted in 2017, explicitly claims N-acyl sulfonamide FBPase inhibitors built upon the 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide scaffold as the core structural motif [1]. The sulfonyl chloride derivative (CAS 62522-63-8) is specified as the key intermediate for generating the N-acyl sulfonamide pharmacophore [1]. The benzoxazole benzenesulfonamide class, to which this scaffold belongs, produced compound 53 with an IC₅₀ of 0.57 µM against human FBPase-1 in the lead optimization study by Lai et al. (2006) [2]. The N3-methyl substitution is a requirement of the patent's generic formula (Formula I), distinguishing it from des-methyl benzoxazole alternatives that fall outside the claimed scope [1].

FBPase inhibition Type 2 diabetes Allosteric inhibitors

Regioisomeric Differentiation: 6-Sulfonamide Versus 5-Sulfonamide Substitution in FBPase and Carbonic Anhydrase Recognition

The 6-sulfonamide regioisomer (CAS 62522-62-7) and the 5-sulfonamide regioisomer (CAS 1514854-90-0) present the sulfonamide pharmacophore at different positions on the benzoxazole ring, which fundamentally alters the vector of hydrogen-bond interactions with enzyme active sites. The 6-sulfonamide benzoxazole scaffold has demonstrated carbonic anhydrase (CA) inhibitory activity: a 2023 Journal of Medicinal Chemistry study reported that 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (the des-methyl parent core of CAS 62522-62-7) inhibited hCA I, II, and IX with IC₅₀ values in the nanomolar range [1]. In contrast, 5-sulfonamide benzoxazoles are documented to interact with CA isoforms via a distinct binding trajectory, as evidenced by crystallographic studies of 2-mercaptobenzoxazole-5-sulfonamide in complex with CA II [2]. The FBPase allosteric site also discriminates between 6- and 5-substitution patterns, with the 6-sulfonamide configuration being the pharmacologically validated orientation for benzoxazole benzenesulfonamide inhibitors [3].

Regioisomer selectivity Carbonic anhydrase Enzyme inhibition

Validated Synthetic Intermediate: Sulfonyl Chloride Derivative (CAS 62522-63-8) for Multi-Target Inhibitor Programs Including PKM2 and FBPase

CAS 62522-62-7 is the direct precursor to its sulfonyl chloride derivative (CAS 62522-63-8), a reactive intermediate that enables conjugation to diverse amine-containing pharmacophores . The sulfonyl chloride is documented as a key building block in two distinct patent families: CN107098846 (FBPase inhibitors) and EP-2427441-B1 / US-8501953-B2 (PKM2 activators for cancer therapy) [1]. This dual-program synthetic utility is not matched by the non-methylated analog (CAS 22876-18-2), whose sulfonyl chloride derivative is less commercially accessible and lacks equivalent patent documentation across multiple therapeutic programs . The 3-methyl-2-oxo substitution pattern provides an optimal balance of reactivity (sulfonyl chloride for amide/amine coupling) and stability (the N3-methyl group prevents N-sulfonylation side reactions that can occur with NH-containing benzoxazolones) .

Synthetic intermediate PKM2 activation FBPase inhibition

Optimal Procurement and Research Application Scenarios for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS 62522-62-7)


Fragment-Based Drug Discovery: HSP90α N-Terminal Domain Screening and Hit Expansion

CAS 62522-62-7 (Fr13430) is a crystallographically validated fragment hit at Site 5 of the HSP90α N-terminal domain, confirmed in a PanDDA analysis of 800 fragments with 91 hits [1]. Its direct hydrogen bond to Asn79 and water-mediated interaction with His77 provide a structurally characterized starting point for fragment growing and merging strategies [1]. The compound's favorable fragment metrics—MW 228.23 (<300 Da), LogP 1.56 (≤3), HBD = 1 (≤3)—place it within Rule-of-Three guidelines for fragment library selection . Critically, the des-methyl analog Fr13229 binds at a different site (Site 7), so procurement of the correct N3-methyl fragment is essential for hit expansion campaigns targeting the Site 5 allosteric pocket [1].

FBPase Inhibitor Lead Generation: N-Acyl Sulfonamide Library Synthesis

CAS 62522-62-7 serves as the core sulfonamide building block for N-acyl sulfonamide FBPase inhibitors as specified in patent CN107098846A [2]. The sulfonyl chloride derivative (CAS 62522-63-8) enables direct coupling with diverse amine and aniline building blocks to generate compound libraries [2]. The benzoxazole benzenesulfonamide pharmacophore has produced FBPase-1 inhibitors with IC₅₀ values reaching 0.57 µM (compound 53) in the Lai et al. (2006) SAR series [3]. The N3-methyl group is a required structural element of the patent's generic Formula I, making the procurement of the methylated—rather than des-methyl—building block necessary for generating composition-of-matter that falls within the granted patent claims [2].

Carbonic Anhydrase Inhibitor Development: 6-Sulfonamide Benzoxazole Scaffold Optimization

The 6-sulfonamide benzoxazole core of CAS 62522-62-7 recapitulates the pharmacophore of benzoxazole-6-sulfonamides that exhibit nanomolar inhibitory activity against human carbonic anhydrase isoforms hCA I, II, and IX [4]. The N3-methyl substitution, which reduces HBD count from 2 to 1 relative to the non-methylated analog, may improve membrane permeability and metabolic stability while retaining the critical sulfonamide zinc-binding group . This makes CAS 62522-62-7 a suitable starting fragment for CA inhibitor programs, particularly those targeting tumor-associated isoform hCA IX where reduced polarity is desirable for solid tumor penetration [4].

Dual-Target Fragment Library Construction: PKM2 Activator and FBPase Inhibitor Chemical Space Exploration

The sulfonyl chloride derivative of CAS 62522-62-7 (CAS 62522-63-8) is a documented building block in two independent patent families—PKM2 activators for oncology (EP-2427441-B1, US-8501953-B2) and FBPase inhibitors for metabolic disease (CN107098846A) [2][5]. This dual-program validation makes the parent sulfonamide (CAS 62522-62-7) an efficient single procurement for fragment-based or DNA-encoded library (DEL) synthesis aimed at exploring multiple therapeutic target spaces simultaneously [2]. The structural features that enable this dual utility—the N3-methyl group preventing unwanted N-sulfonylation side reactions during library synthesis, and the 6-sulfonamide positioning for target engagement—are not simultaneously present in either the non-methylated analog or the 5-sulfonamide regioisomer [2].

Quote Request

Request a Quote for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.